Welcome to the BenchChem Online Store!
molecular formula C7H5BrN2 B057889 6-(Bromomethyl)nicotinonitrile CAS No. 158626-15-4

6-(Bromomethyl)nicotinonitrile

Cat. No. B057889
M. Wt: 197.03 g/mol
InChI Key: QWCGOMIAXFNYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08680091B2

Procedure details

Dissolve 6-methyl-nicotinonitrile (2 g, 17 mmol) and NBS (3.01 g, 17 mmol) in anhydrous DCE (56 mL) under nitrogen. Add AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for 1.5-2 h. Add another batch of AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for a further 1-2 h. Then add a third batch of AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for a further 1-2 h. Cool the reaction to room temperature and concentrate in vacuo. Dissolve the residue in DCM, add silica gel and concentrate in vacuo. Purify by chromatography on silica gel (120 g, pre-packed cartridge) eluting with cyclohexane/EtOAc (98:2 to 7:3 gradient over 55 min, 40 mL/min) to isolate the desired intermediate (2 g, 60%) as a white solid that turns red on standing at room temperature. MS (ES+) m/z: 199 (M+2)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
277 mg
Type
reactant
Reaction Step Two
Name
Quantity
277 mg
Type
reactant
Reaction Step Three
Name
Quantity
277 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.C1C(=O)N([Br:17])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>ClCCCl>[Br:17][CH2:1][C:2]1[N:3]=[CH:4][C:5]([C:6]#[N:7])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NC=C(C#N)C=C1
Name
Quantity
3.01 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
56 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
277 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
277 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Four
Name
Quantity
277 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the mixture at 80° C. for a further 1-2 h
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in DCM
ADDITION
Type
ADDITION
Details
add silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel (120 g, pre-packed cartridge)
WASH
Type
WASH
Details
eluting with cyclohexane/EtOAc (98:2 to 7:3 gradient over 55 min, 40 mL/min)
Duration
55 min

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.